molecular formula C13H16ClN3O2 B13780861 4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride CAS No. 68638-39-1

4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride

Cat. No.: B13780861
CAS No.: 68638-39-1
M. Wt: 281.74 g/mol
InChI Key: KYWYGTAWWDPUTK-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a morpholinomethyl group to the quinazolinone core enhances its chemical properties and biological activities, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride typically involves the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst. One common method involves the use of a copper(I) catalyst, which facilitates the C-N coupling, reductive amination, cyclization, and oxidation steps . The reaction conditions often include the use of an azide ion as a nitrogen source and dimethyl acetamide (DMA) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial in scaling up the production process to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-Quinazolinone, 3-(morpholinomethyl)-, hydrochloride is unique due to the presence of both the quinazolinone core and the morpholinomethyl group. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to other similar compounds.

Properties

CAS No.

68638-39-1

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

IUPAC Name

3-(morpholin-4-ylmethyl)quinazolin-4-one;hydrochloride

InChI

InChI=1S/C13H15N3O2.ClH/c17-13-11-3-1-2-4-12(11)14-9-16(13)10-15-5-7-18-8-6-15;/h1-4,9H,5-8,10H2;1H

InChI Key

KYWYGTAWWDPUTK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C=NC3=CC=CC=C3C2=O.Cl

Origin of Product

United States

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